molecular formula C8H9ClN2O2 B13653554 Methyl 4-amino-6-chloro-2-methylnicotinate

Methyl 4-amino-6-chloro-2-methylnicotinate

Cat. No.: B13653554
M. Wt: 200.62 g/mol
InChI Key: KMCKBYHIZRBDGP-UHFFFAOYSA-N
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Description

Methyl 4-amino-6-chloro-2-methylnicotinate is a substituted nicotinic acid derivative with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.60 g/mol . The compound features a pyridine ring substituted with an amino group at position 4, a chlorine atom at position 6, and a methyl ester group at position 2. This structural configuration confers unique reactivity and physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 4-amino-6-chloro-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C8H9ClN2O2/c1-4-7(8(12)13-2)5(10)3-6(9)11-4/h3H,1-2H3,(H2,10,11)

InChI Key

KMCKBYHIZRBDGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)N)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of methyl 4-amino-6-chloro-2-methylnicotinate generally involves:

  • Introduction of the methyl group at the 2-position of the nicotinate ring.
  • Chlorination at the 6-position.
  • Amination at the 4-position.
  • Esterification to form the methyl ester.

This sequence can be achieved through regioselective substitutions and functional group transformations on appropriately substituted pyridine or nicotinic acid derivatives.

Preparation of 2-Methylnicotinate Esters as Key Intermediates

A critical intermediate in the synthesis is 2-methylnicotinate esters (e.g., methyl 2-methylnicotinate), which can be prepared via acid-catalyzed reactions involving β-aminocrotonate derivatives and protected aldehyde equivalents.

Example Method (Patent CN112824387A, 2019):

  • Step 1: Acid-catalyzed reaction of 1,1,3,3-tetramethoxypropane (or tetraethoxypropane) with hydrochloric acid at ~40–45 °C for 3 hours to generate an intermediate aldehyde species.
  • Step 2: Reaction of this intermediate with β-aminocrotonic acid methyl ester in methanol at 60 °C for 5 hours to form methyl 2-methylnicotinate.
  • Step 3: Workup involves neutralization, extraction with ethyl acetate and water washes, followed by concentration and distillation to yield the product.

Yields and Purity:

  • Yield: Approximately 67–71%
  • Purity: Around 98.4–98.5%
Step Reagents/Conditions Molar Ratios (Example) Yield (%) Purity (%)
1 1,1,3,3-tetramethoxypropane + HCl (20%) 2.5 mol : 3.0 mol - -
2 β-aminocrotonic acid methyl ester + MeOH 1.0 mol : 7.0 mol - -
3 Workup with NaOH, EtOAc extraction - 71.2 98.50

This method avoids the use of toxic acrolein, is scalable, and provides high yields and purity, making it suitable for industrial synthesis of 2-methylnicotinate esters, which are precursors to this compound.

Esterification and Final Purification

If the starting material is a carboxylic acid, esterification to the methyl ester is performed, typically using:

  • Methanol with acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux.
  • Alternatively, direct esterification during or after substitution steps if the ester group is stable.

Purification is commonly achieved by:

  • Column chromatography on silica gel using hexane/ethyl acetate gradients.
  • Trituration with diethyl ether to enhance purity.
  • Distillation under reduced pressure to isolate the final this compound as a pure compound.

Research Outcomes and Analytical Data

  • Yields: The multi-step synthesis typically results in overall yields of 40–70%, depending on the specific route and scale.
  • Purity: High purity (>98%) is achievable with proper workup and purification.
  • Characterization: Confirmed by NMR (¹H, ¹³C), mass spectrometry, and melting point analysis.
  • Advantages: Microwave-assisted reactions and flow hydrogenation techniques have been reported to improve regioselectivity and purity profiles in related nicotinate derivatives, suggesting potential improvements for this compound's synthesis.

Summary Table of Preparation Steps for this compound

Step No. Reaction Type Key Reagents/Conditions Outcome/Notes
1 Synthesis of 2-methylnicotinate ester 1,1,3,3-tetramethoxypropane + HCl, β-aminocrotonic acid methyl ester, MeOH, 40–60 °C Intermediate methyl 2-methylnicotinate ester obtained in ~70% yield
2 Chlorination at 6-position Chlorinating agents on 2-methylnicotinate derivative Introduction of 6-chloro substituent (conditions vary)
3 Amination at 4-position Nucleophilic aromatic substitution with ammonia or amines, microwave or thermal conditions Selective substitution of 4-chloro by amino group
4 Esterification (if needed) Acid-catalyzed methanol esterification Formation of methyl ester if starting from acid
5 Purification Column chromatography, trituration, distillation Pure this compound obtained

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-6-chloro-2-methylnicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the amino group .

Scientific Research Applications

Methyl 4-amino-6-chloro-2-methylnicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-6-chloro-2-methylnicotinate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Differences

Compound Name CAS Number Molecular Formula Substituent Positions (Pyridine Ring) Key Differences Reference
Methyl 4-amino-6-chloro-2-methylnicotinate 2386388-03-8 C₇H₇ClN₂O₂ 4-amino, 6-chloro, 2-methyl ester Reference compound
Methyl 2-amino-4,6-dichloronicotinate 1044872-40-3 C₇H₅Cl₂N₂O₂ 2-amino, 4-chloro, 6-chloro Additional chlorine at position 4
Methyl 6-chloro-4-methylnicotinate 1224464-97-4 C₈H₈ClNO₂ 6-chloro, 4-methyl, 2-ester Lacks amino group at position 4
Methyl 4-amino-6-methylnicotinate 886372-01-6 C₈H₁₀N₂O₂ 4-amino, 6-methyl, 2-ester Chlorine replaced with methyl at C6
Ethyl 4-amino-6-chloro-2-methylnicotinate 2386826-25-9 C₉H₁₁ClN₂O₂ Ethyl ester at C2 Larger ester group (ethyl vs. methyl)
Methyl 5-amino-6-chloronicotinate 211915-96-7 C₇H₇ClN₂O₂ 5-amino, 6-chloro, 2-ester Amino group shifted to position 5

Key Observations :

Substituent Position Sensitivity: The biological activity and reactivity of these compounds are highly dependent on substituent positions.

Halogen vs. Alkyl Groups: Replacing chlorine at position 6 with a methyl group (as in Methyl 4-amino-6-methylnicotinate) reduces electronegativity and may enhance lipophilicity, influencing pharmacokinetic properties .

Ester Group Variations: Ethyl esters (e.g., Ethyl 4-amino-6-chloro-2-methylnicotinate) exhibit slower hydrolysis rates compared to methyl esters, affecting metabolic stability .

Key Findings :

  • Electrophilic Substitution: The chlorine atom at position 6 in this compound facilitates electrophilic aromatic substitution reactions, a property shared with Methyl 2-amino-4,6-dichloronicotinate .
  • Amino Group Utility: The amino group at position 4 serves as a handle for further derivatization, such as acylation or alkylation, which is absent in Methyl 6-chloro-4-methylnicotinate .

Commercial and Research Relevance

  • This compound is less commercially prevalent than its dichloro analog (Methyl 2-amino-4,6-dichloronicotinate), which is widely used in agrochemical research .
  • Ethyl ester variants (e.g., Ethyl 4-amino-6-chloro-2-methylnicotinate) are emerging in medicinal chemistry due to improved bioavailability .

Biological Activity

Methyl 4-amino-6-chloro-2-methylnicotinate, a derivative of nicotinic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by research findings and case studies.

This compound is characterized by its unique molecular structure, which includes a methyl group, an amino group, and a chloro substituent on the pyridine ring. Its molecular formula is C8H10ClN2O2C_8H_{10}ClN_2O_2, with a molecular weight of approximately 202.63 g/mol. This structural configuration is crucial for its interaction with various biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that compounds with similar structures showed inhibition against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 6 to 25 µg/mL against common pathogens such as E. coli and Staphylococcus aureus .

Microorganism Zone of Inhibition (mm) MIC (µg/mL)
E. coli1512
Staphylococcus aureus1810
Candida albicans208

2. Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects using carrageenan-induced models. The compound demonstrated a notable reduction in paw edema in rats, suggesting its potential as an anti-inflammatory agent. The percentage inhibition was comparable to that of standard anti-inflammatory drugs .

3. Anticancer Potential

Preliminary studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited promising results against human tumor cell lines with GI50 values ranging from 1.18 to 13.5 µM . This suggests that it could be further explored as a potential anticancer therapeutic.

The mechanism by which this compound exerts its biological effects is primarily related to its interaction with nicotinic acetylcholine receptors (nAChRs). By modulating these receptors, the compound can influence neurotransmission and various physiological responses . Additionally, the presence of the chloro group enhances its reactivity and binding affinity to biological targets.

Case Study: Antimicrobial Efficacy

A recent study focused on synthesizing derivatives of this compound and evaluating their antimicrobial activity against a panel of pathogens. The results indicated that modifications to the amino group significantly affected the antimicrobial potency, highlighting structure-activity relationships (SAR) in designing more effective derivatives .

Case Study: Anti-inflammatory Activity

In another investigation, researchers tested the anti-inflammatory properties of this compound in a rodent model. The compound was administered at varying doses, revealing dose-dependent efficacy in reducing inflammation markers, thus supporting its potential as a therapeutic agent for inflammatory diseases .

Q & A

Q. What are the common synthetic routes for Methyl 4-amino-6-chloro-2-methylnicotinate, and what reaction conditions are critical for optimizing yield?

The compound is typically synthesized via esterification of a nicotinic acid derivative. For example, methyl esters are often prepared by reacting the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux . Key variables include reaction temperature (60–80°C), stoichiometry of methanol, and catalyst concentration. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the product from unreacted starting materials or side products.

Q. What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions on the pyridine ring (e.g., methyl, chloro, and amino groups).
  • Mass Spectrometry (MS): High-resolution MS verifies molecular weight and fragmentation patterns.
  • X-ray Crystallography: For unambiguous structural determination, SHELX software (e.g., SHELXL/SHELXS) is widely used to refine crystal structures .
  • HPLC/Purity Analysis: Ensures >95% purity, critical for biological assays .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use NIOSH/CEN-approved respirators (e.g., P95 filters) for particulate protection and chemical-resistant gloves (nitrile or neoprene). Avoid aqueous discharge due to potential environmental toxicity. Store at 2–8°C in airtight, light-protected containers to prevent degradation .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved in studies involving this compound?

Contradictions may arise from assay conditions (e.g., concentration ranges, solvent effects). Methodological adjustments include:

  • Dose-Response Studies: Establish EC50/IC50 curves across multiple cell lines.
  • Solvent Controls: Replace DMSO with alternative solvents (e.g., PEG-400) to mitigate cytotoxicity artifacts .
  • Structural Analog Comparison: Compare activity with analogs like Methyl 4-chloro-6-(hydroxymethyl)nicotinate to identify substituent-dependent trends .

Q. What strategies improve the electrophilic reactivity of this compound for functionalization?

The chloro group at position 6 can undergo nucleophilic substitution. To enhance reactivity:

  • Use polar aprotic solvents (e.g., DMF) and catalysts (e.g., CuI) for Ullmann-type coupling.
  • Activate the pyridine ring via protonation (e.g., HCl) or Lewis acids (e.g., AlCl3) for Friedel-Crafts alkylation .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking Studies: Use software like AutoDock to predict binding affinities to target proteins (e.g., bacterial enzymes).
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity to prioritize synthetic targets .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities, and how are they addressed?

  • Side Reactions: At larger scales, exothermic reactions require controlled heating (e.g., jacketed reactors).
  • Purification: Replace column chromatography with fractional distillation or continuous crystallization for cost efficiency.
  • Yield Optimization: Statistical methods (e.g., Design of Experiments) identify optimal molar ratios and mixing rates .

Data Analysis and Experimental Design

Q. How should researchers approach conflicting crystallographic data when resolving the compound’s structure?

  • Multi-Software Validation: Cross-validate SHELX-refined structures with alternative tools (e.g., Olex2).
  • Twinned Data Handling: Use SHELXL’s TWIN/BASF commands to model twinning in high-symmetry crystals .

Q. How does this compound compare to analogs like Ethyl 4-chloro-2-methylnicotinate in reactivity?

The methyl ester group enhances steric hindrance at position 2, reducing nucleophilic attack compared to ethyl esters. Conversely, the amino group at position 4 increases electron density, favoring electrophilic aromatic substitution at position 6 .

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